4-(chloromethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole
Description
4-(Chloromethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole core substituted with a chloromethyl group at position 4 and a 2-phenylethyl group at position 1. The triazole ring is synthesized predominantly via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click" reaction widely used in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(chloromethyl)-1-(2-phenylethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-8-11-9-15(14-13-11)7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCCUBMGEKATKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(chloromethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole is a member of the 1,2,3-triazole family, which has garnered significant attention due to its diverse biological activities. This article aims to explore the biological activity of this specific triazole derivative, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the cycloaddition reaction between azides and alkynes under copper-catalyzed conditions (CuAAC). This method is efficient and widely used for creating various triazole derivatives. The presence of the chloromethyl group enhances the compound's reactivity and potential for further modifications.
Biological Activity Overview
The biological activities associated with 1,2,3-triazoles are extensive. They have been reported to exhibit:
- Antimicrobial Activity : Triazoles show promise as antifungal and antibacterial agents. Their mechanism often involves disrupting cellular membranes or inhibiting essential enzymes in pathogens.
- Anticancer Properties : Many triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The introduction of different substituents can significantly enhance their potency.
- Antiviral Effects : Some studies have indicated that triazoles can inhibit viral replication by targeting specific viral enzymes.
Anticancer Activity
A study evaluated the cytotoxic effects of various 1,2,3-triazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings showed that compounds with a phenylethyl group exhibited enhanced cytotoxicity compared to their non-substituted counterparts. For instance, one derivative demonstrated an IC50 value of 29 μM against HeLa cells, indicating significant potential as an anticancer agent .
Antimicrobial Activity
Research on triazole derivatives has also highlighted their antimicrobial properties. A specific derivative was tested against several bacterial strains and exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL , showcasing its effectiveness in inhibiting bacterial growth .
Data Table: Biological Activities of Triazole Derivatives
| Activity Type | Compound Structure | IC50 / MIC Value | Reference |
|---|---|---|---|
| Anticancer | This compound | 29 µM (HeLa) | |
| Antimicrobial | Similar Triazole Derivative | 16 µg/mL | |
| Antiviral | Various Triazole Derivatives | Variable |
The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors. The nitrogen atoms in the triazole ring play a critical role in forming hydrogen bonds with these targets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Halogen and Aryl Substituents
A. 4-(Chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole
- Structural Difference : Replaces the 2-phenylethyl group with a 4-chlorophenyl substituent.
- This compound may exhibit stronger π-π stacking in crystal packing due to planar aromaticity .
B. 1-(3-Fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole (Compound 6 in )
- Structural Difference : Fluorine substituent on the benzyl group vs. chloromethyl on the triazole.
- Impact : Fluorine’s electronegativity enhances metabolic stability but reduces polar surface area compared to chloromethyl. The phenethyl group mirrors the target compound’s substituent, suggesting similar pharmacokinetic profiles .
C. 1-(2-Chlorobenzyl)-4-(p-tolyl)-1H-1,2,3-triazole ()
- Structural Difference : Chlorine on the benzyl group vs. chloromethyl on the triazole; p-tolyl introduces a methyl group.
- Impact : The chlorobenzyl group may enhance halogen bonding in therapeutic targets, while p-tolyl increases hydrophobicity. NMR data (Figures S10–S12) indicate distinct electronic environments compared to the target compound .
Positional Isomers and Regiochemical Variants
A. 1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole ()
- Structural Difference : Chloromethyl group attached to the phenyl ring at position 1 instead of the triazole.
- The phenyl-linked chloromethyl may reduce steric hindrance compared to the triazole-linked variant .
B. 5-(Chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole ()
- Structural Difference : Chloromethyl at position 5 (vs. 4) and a 2-methoxyphenyl group.
- Impact : Regiochemical inversion (1,5-disubstituted vs. 1,4) disrupts molecular symmetry, affecting crystallinity and solubility. The methoxy group introduces hydrogen-bonding capacity absent in the target compound .
Functional Group Comparisons
A. 1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole ()
- Structural Difference : Diethoxymethyl group replaces chloromethyl; 3-chloro-4-fluorophenyl substituent.
- Impact: The diethoxymethyl group enhances steric bulk and solubility in nonpolar solvents. The mixed halogenated aryl group may improve antimicrobial activity due to synergistic electronegativity .
B. 4-(4-Chlorostyryl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole (Compound 21 in )
- Structural Difference : Styryl linkage and methoxybenzyl group.
- Impact: The conjugated styryl system increases rigidity and UV absorbance, relevant for photophysical applications.
Table 1: Comparative Physicochemical Data
Preparation Methods
Stepwise Approach
The preparation generally involves two main steps:
Step 1: Synthesis of 1-(2-phenylethyl)-1H-1,2,3-triazole core
This is achieved by copper-catalyzed [3+2] cycloaddition between an azide bearing the 2-phenylethyl group and an alkyne, or vice versa. The reaction proceeds under mild conditions (room temperature to moderate heating) with Cu(I) catalysts such as CuSO4/sodium ascorbate in mixed solvents (e.g., DMSO/water). This step yields the 1-(2-phenylethyl)-1H-1,2,3-triazole selectively at the N1 position.
Step 2: Introduction of the chloromethyl group at the 4-position
The 4-position chloromethyl substituent can be introduced via electrophilic substitution on the triazole ring or through functional group transformation of a precursor bearing a suitable leaving group. One reported method involves the reaction of the triazole with chloromethyl reagents such as chloromethyl methyl ether or chloromethane under basic conditions, often using potassium hydroxide and ethanol as solvent and base, with heating and reflux to promote substitution.
Representative Reaction Conditions and Reagents
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 2-Phenylethyl azide + Terminal alkyne, CuSO4·5H2O, sodium ascorbate, DMSO/H2O (1:1), room temp, 8-10 h | Formation of 1-(2-phenylethyl)-1H-1,2,3-triazole core |
| 2 | 1-(2-phenylethyl)-1H-1,2,3-triazole + chloromethane, KOH, ethanol, reflux | Substitution at 4-position to yield this compound |
These conditions are adapted from analogous triazole alkylation procedures, such as those described for 1,2,4-triazoles and related heterocycles, where chloromethylation is achieved via nucleophilic substitution under reflux with chloromethane and base.
Detailed Research Findings and Mechanistic Insights
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly regioselective, favoring 1,4-disubstituted triazoles. The 2-phenylethyl substituent can be introduced via azide or alkyne precursors. The reaction proceeds via formation of a copper-acetylide intermediate, followed by cycloaddition with the azide and protonation to yield the triazole ring.
Chloromethylation Mechanism: The chloromethyl group is introduced by nucleophilic attack of the triazole nitrogen or carbon on an electrophilic chloromethyl source. Under basic conditions, deprotonation of the triazole enhances nucleophilicity, enabling substitution with chloromethane. This step requires controlled temperature and stoichiometry to avoid over-alkylation or side reactions.
Alternative Approaches: Some patents describe lithiation of methyl-substituted triazoles followed by reaction with dibromomethane or trimethylchlorosilane to introduce halomethyl or silyl groups, which can be further converted to chloromethyl derivatives. However, these methods are more complex and less direct for the target compound.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| CuAAC + Direct Chloromethylation | 2-Phenylethyl azide + terminal alkyne | CuSO4·5H2O, sodium ascorbate; chloromethane, KOH, ethanol | Room temp for CuAAC; reflux for chloromethylation | 75-85 (overall) | High regioselectivity, straightforward |
| Lithiation + Halomethylation (Patent method) | 1-Methyl-1H-1,2,4-triazole | n-Butyllithium, dibromomethane or trimethylchlorosilane | Low temp (-78°C to 0°C) | 60-70 | Multi-step, requires careful control |
| Oxidative Cyclization (for related triazoles) | Hydrazones and selenium dioxide | SeO2, DMF, K3PO4 | Moderate heating | 79-98 | Not directly for chloromethylation, but relevant for functionalized triazoles |
Summary and Expert Recommendations
The most practical and efficient method for preparing this compound involves the copper-catalyzed azide-alkyne cycloaddition to form the triazole core followed by chloromethylation under basic reflux conditions.
The reaction parameters such as molar ratios, temperature, and reaction time must be optimized to maximize yield and purity.
Alternative lithiation and halomethylation strategies exist but are more complex and may be reserved for specialized applications or for introducing other substituents.
Mechanistic understanding supports the regioselectivity and efficiency of CuAAC and highlights the nucleophilic substitution nature of chloromethylation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(chloromethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. For example, triazole derivatives are often prepared by refluxing precursors in solvents like DMSO or ethanol under acidic conditions (e.g., glacial acetic acid) . To improve yields, consider:
- Reaction Time Optimization : Prolonged reflux durations (e.g., 18 hours) enhance completion but may require balancing against decomposition risks .
- Solvent Choice : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while ethanol aids in crystallization .
- Catalyst Screening : Acid catalysts (e.g., acetic acid) accelerate imine or hydrazone formation in cyclization steps .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the triazole ring structure, chloromethyl group ( ppm for CHCl), and phenylethyl substituents ( ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .
- IR Spectroscopy : Peaks at ~3100 cm (C-H stretch in triazole) and ~680 cm (C-Cl stretch) confirm functional groups .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : Initial screening focuses on in vitro assays:
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) assess safety margins .
- Structure-Activity Insights : Compare activity with analogs lacking the chloromethyl or phenylethyl groups to identify critical substituents .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from purity, assay conditions, or structural analogs. Strategies include:
- Purity Verification : Use HPLC (>95% purity) to exclude byproducts interfering with activity .
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell line passage number) .
- Computational Modeling : Perform molecular docking (e.g., with bacterial enzymes like DNA gyrase) to predict binding modes and validate experimental IC values .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Methodological Answer :
- Kinetic Studies : Monitor enzyme inhibition (e.g., cytochrome P450) via UV-Vis spectroscopy to determine values .
- Metabolic Profiling : Use LC-MS to identify metabolites in hepatic microsomes, assessing stability and prodrug potential .
- DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., chloromethyl group’s electrophilicity) influencing covalent binding .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with halogens (F, Br), alkyl chains, or heterocycles replacing the phenylethyl group .
- Bioisosteric Replacement : Replace the chloromethyl group with trifluoromethyl or azide to modulate reactivity and lipophilicity .
- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic properties with activity, guiding synthetic prioritization .
Q. What experimental approaches are suitable for studying solvent effects on the compound’s stability and reactivity?
- Methodological Answer :
- Solvatochromic Analysis : Measure UV-Vis spectral shifts in solvents of varying polarity (e.g., water, DMSO) to assess charge-transfer interactions .
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, monitoring degradation via HPLC .
- Kinetic Solubility Assays : Determine solubility in biorelevant media (e.g., FaSSIF/FeSSIF) to predict bioavailability .
Q. How can crystallography and computational methods clarify the compound’s solid-state behavior?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve bond lengths/angles (e.g., triazole ring planarity) and packing motifs (e.g., π-π stacking of phenyl groups) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···Cl contacts) influencing crystal stability .
- Molecular Dynamics Simulations : Predict polymorphism risks by modeling lattice energy differences under varying temperatures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
